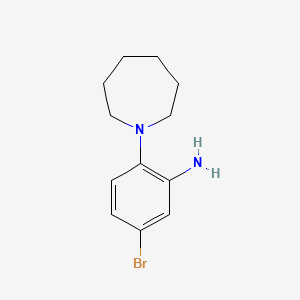

2-(Azepan-1-yl)-5-bromoaniline

Descripción

Significance of Bromoaniline Scaffolds in Modern Organic Synthesis

Bromoaniline scaffolds are substituted derivatives of aniline (B41778) containing one or more bromine atoms attached to the benzene (B151609) ring. These structures are of considerable importance in organic synthesis, primarily serving as versatile intermediates. ketonepharma.com The bromine atom's specific placement on the aromatic ring imparts unique reactivity, making it a valuable functional group for constructing more complex molecules. ketonepharma.com

The carbon-bromine bond can participate in a wide range of coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse molecular fragments. Furthermore, the amino group of the bromoaniline moiety can be readily modified, providing another site for chemical elaboration. Consequently, bromoanilines are crucial starting materials in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. ketonepharma.comchemicalbook.com For instance, 4-bromoaniline (B143363) is a precursor in the synthesis of tetrahydroquinolines, which are privileged scaffolds in many alkaloids and medicinal materials. orgsyn.org Researchers have also synthesized various bromoaniline derivatives to explore their potential biological activities, including antifungal properties. researchgate.net

Role of Azepane Derivatives in Heterocyclic Compound Development

Azepane, a saturated seven-membered nitrogen heterocycle, and its derivatives are pivotal structural motifs in the development of new chemical entities. researchgate.net These seven-membered rings are found in a variety of natural products and pharmacologically active molecules, exhibiting a broad spectrum of medicinal and pharmaceutical properties. researchgate.netbenthamdirect.com The inclusion of an azepane ring can influence a molecule's conformational flexibility, lipophilicity, and metabolic stability, making it a valuable component in drug design. researchgate.net

Azepane derivatives have demonstrated significant potential in therapeutic areas, with reported activities including antidiabetic, anticancer, and antiviral effects. researchgate.net Their importance is underscored by their presence in numerous bioactive compounds and commercially available drugs. researchgate.net The synthesis of functionalized azepanes is an active area of research, with methods often involving the ring expansion of smaller five- or six-membered rings or the cyclization of linear precursors. benthamdirect.comresearchgate.net The versatility of the azepane scaffold ensures its continued role in the exploration of novel heterocyclic compounds for medicinal chemistry. researchgate.nettandfonline.com

Positioning of 2-(Azepan-1-yl)-5-bromoaniline within Contemporary Chemical Research

The compound this compound integrates the key features of both the bromoaniline scaffold and the azepane heterocycle, positioning it as a valuable building block in contemporary chemical research. Its structure is bifunctional: the bromoaniline portion provides a reactive handle for cross-coupling reactions and further aromatic substitution, while the azepane moiety introduces a three-dimensional, saturated heterocyclic element often sought in medicinal chemistry to improve pharmacological profiles.

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. For example, the core structure of 2-(azepan-1-yl)aniline (B1276607) has been incorporated into advanced quinazoline (B50416) derivatives investigated for their biological activity. nih.gov The presence of both a nucleophilic secondary amine (within the azepane ring, though tertiary in the final compound) and a reactive aryl bromide in its precursors allows for a modular synthesis approach, making it a strategic component for creating libraries of diverse compounds for screening and lead optimization in drug discovery programs.

Table 1: Physicochemical Properties of this compound This table is interactive and can be sorted by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1016736-79-0 | fluorochem.co.uk |

| Molecular Formula | C₁₂H₁₇BrN₂ | fluorochem.co.ukbldpharm.com |

| Molecular Weight | 269.186 g/mol | fluorochem.co.ukcymitquimica.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | Nc1cc(Br)ccc1N1CCCCCC1 | fluorochem.co.uk |

| LogP | 3.316 | fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 | fluorochem.co.uk |

| Hydrogen Bond Donors | 1 | fluorochem.co.uk |

| Purity | 95+% | fluorochem.co.uk |

Overview of Research Trajectories for Complex Anilines and Seven-Membered Nitrogen Heterocycles

Current research involving complex anilines and seven-membered nitrogen heterocycles is largely driven by the demand for novel therapeutic agents and functional materials. A major trajectory is the development of more efficient and sustainable synthetic methodologies. This includes the use of transition-metal catalysis, such as palladium-catalyzed reactions, for the construction of these complex scaffolds. researchgate.netmdpi.com There is also a growing interest in using more abundant and environmentally benign metals like iron for key chemical transformations such as the alkylation of amines. rug.nl

Another significant trend is the application of multicomponent reactions (MCRs), like the Ugi reaction, to rapidly generate molecular diversity. researchgate.net MCRs allow for the assembly of complex products from simple starting materials in a single step, which is highly advantageous for creating libraries of compounds for high-throughput screening in drug discovery. researchgate.net The overarching goal is to explore new chemical space by creating structurally novel and diverse molecules. More than 85% of all biologically active compounds contain a heterocycle, with nitrogen heterocycles being particularly prevalent in top-selling pharmaceuticals, highlighting the sustained importance of this research area. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(azepan-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-methoxyquinazolin-4-amine |

| 3-Bromoaniline |

| 4-Bromoaniline |

| Aniline |

| Azepane |

| Bromine |

| Diazepam |

| Tetrahydroquinoline |

| 1-(4-bromophenyl)-azepane |

| 2,5-dibromoaniline (B181072) |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(azepan-1-yl)-5-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWMITBPEIBVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azepan 1 Yl 5 Bromoaniline

Strategies for Constructing the 2,5-Disubstituted Bromoaniline Core

The synthesis of an aniline (B41778) ring with substituents at the 2- and 5-positions requires careful control of regioselectivity, particularly given the strong directing effects of the amino group.

Directed Aromatic Bromination Approaches

The amino group of aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions. allen.inlibretexts.org Uncontrolled reaction of aniline with bromine, for example, rapidly yields the 2,4,6-tribrominated product, making it impossible to stop at a specific mono- or di-substituted stage. libretexts.org

To overcome this high reactivity and control the position of bromination, several strategies are employed:

Protection of the Amino Group: A common technique involves the temporary protection of the amino group, most frequently through acetylation to form an acetanilide. libretexts.org The N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amine. libretexts.org This moderation allows for selective monobromination. For example, bromination of an N-arylamide can yield a clean monobromo product. libretexts.org Subsequent hydrolysis removes the acetyl group to regenerate the amine. libretexts.org

Catalyst-Controlled Bromination: Modern synthetic methods offer advanced control over regioselectivity. An efficient method for the bromination of anilines uses N-bromosuccinimide (NBS) in the presence of a catalyst like ammonium (B1175870) acetate, which can achieve high yields of monobrominated products. researchgate.net Other systems, such as N-bromosaccharin (NBSac) catalyzed by tungstophosphoric acid, have also been developed for the efficient and rapid bromination of activated aromatic compounds like anilines. iau.ir

Overriding Inherent Selectivity: To achieve substitution patterns that are electronically disfavored, such as meta-bromination, specialized catalytic systems are necessary. For instance, a palladium-catalyzed meta-C–H bromination of aniline derivatives has been developed. rsc.org This method uses a directing group to guide the palladium catalyst to a meta C-H bond, allowing for bromination at a position not typically accessible through classical electrophilic substitution. rsc.org This strategy could theoretically be applied to a 2-substituted aniline precursor to introduce a bromine atom at the 5-position.

| Brominating Agent | Catalyst/Conditions | Selectivity/Notes |

| Bromine Water (Br₂) | No catalyst | Leads to polysubstitution (2,4,6-tribromoaniline). allen.inlibretexts.org |

| N-Bromosuccinimide (NBS) | Ammonium Acetate (NH₄OAc) | Efficient and regioselective nuclear monobromination. researchgate.net |

| N-Bromosaccharin (NBSac) | Tungstophosphoric Acid (H₃PW₁₂O₄₀) | Rapid conversion and high yields under mild, solvent-free conditions. iau.ir |

| N-Bromophthalimide (NBP) | Palladium(II) Catalyst | Achieves meta-C-H bromination, overcoming ortho/para selectivity. rsc.org |

Precursor Functionalization and Subsequent Bromine Introduction

An alternative to direct bromination is to build the substitution pattern through a multi-step sequence starting from a strategically chosen precursor. researchgate.netketonepharma.com This approach offers greater control over the final arrangement of functional groups.

A key strategy involves the Sandmeyer reaction, where an aryl amine is converted into a diazonium salt, which can then be replaced by a bromine atom using copper(I) bromide (CuBr). libretexts.org This allows for the introduction of bromine at a position that might be difficult to access directly. For example, one could start with a precursor that has an amino group at the desired position for bromination, convert it to the diazonium salt, and then displace it with bromide. libretexts.org

Another common strategy is to begin with a molecule where the desired substitution pattern is already partially established. For example, the synthesis could start with 4-bromoaniline (B143363). ketonepharma.comchemicalbook.com The challenge then becomes introducing the second substituent at the 2-position (ortho to the amine). This often requires protection of the primary amine before performing further reactions. Similarly, synthesis can begin with 3-bromoaniline, which can be synthesized by the controlled bromination of aniline or by the reduction of 3-bromonitrobenzene. ketonepharma.comlibretexts.org

Approaches for Incorporating the Azepane Moiety

The seven-membered azepane ring can be introduced either by building it onto the aniline core or by attaching it directly in a pre-formed state.

Nucleophilic Displacement Strategies for Azepane Ring Formation

One synthetic route involves forming the azepane ring via an intramolecular cyclization. This typically starts with an N-substituted aniline precursor that contains a suitable alkyl chain with a leaving group. An intramolecular nucleophilic attack by the aniline nitrogen on the electrophilic carbon of the side chain results in the closure of the seven-membered ring. acs.org This strategy has been effectively used in the synthesis of various hydroxylated azepane iminosugars. acs.org

Ring-Closing and Ring-Expansion Methodologies for Azepane Annulation

Modern organic synthesis provides powerful tools for the construction of medium-sized rings, which are often challenging to form.

Ring-Closing Metathesis (RCM): This method uses transition metal catalysts (typically ruthenium-based) to form cyclic alkenes from acyclic dienes. It is a powerful technique for synthesizing seven- and eight-membered heterocycles. clockss.org A precursor containing an aniline nitrogen and two appropriately placed alkenyl chains could be cyclized using RCM to form a dehydroazepine, which can then be hydrogenated to the final azepane.

Annulation Strategies: Various cascade or domino reactions have been designed to build cyclic structures in a single, efficient step. For example, a temporary-bridge strategy has been developed for the enantioselective synthesis of aza-seven-membered rings, where a bicyclic intermediate is formed and then selectively cleaved to reveal the functionalized azepane. rsc.org Other methods involve the 1,3-sulfinate migration of an α-imino rhodium carbene, which can be directed toward the synthesis of azepane ring systems depending on the substrate structure. bohrium.com

Direct Amination with Azepane

Perhaps the most convergent and widely used industrial method for forging aryl-nitrogen bonds is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This cross-coupling reaction directly connects an amine with an aryl halide or triflate. wikipedia.org

In the context of 2-(Azepan-1-yl)-5-bromoaniline, this strategy would involve coupling a suitable 2,5-disubstituted aniline precursor with pre-formed azepane. A likely starting material would be a dihalogenated benzene (B151609) derivative, such as 2,5-dibromoaniline (B181072). The reaction would be optimized for the selective coupling of azepane at the more reactive 2-position, leaving the bromine at the 5-position intact.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. wikipedia.orgbeilstein-journals.org The coupling of cyclic secondary amines, particularly seven-membered rings like azepane, can be challenging due to steric hindrance. acs.org This often necessitates the use of specialized, bulky electron-rich phosphine ligands to facilitate the catalytic cycle and achieve good yields. acs.org

| Catalyst System Component | Examples | Purpose in Buchwald-Hartwig Amination |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | The source of the active Pd(0) catalyst. beilstein-journals.org |

| Phosphine Ligand | BINAP, DPPF, RuPhos, DPEphos | Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences substrate scope and efficiency. wikipedia.orgbeilstein-journals.org |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile by deprotonation. |

Buchwald-Hartwig Amination Protocols for Aryl Halides

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines from aryl halides due to its broad substrate scope and functional group tolerance. nih.gov This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of this compound. organic-chemistry.orgrsc.org The reaction involves the coupling of an aryl bromide, in this case, a suitably substituted bromoaniline, with azepane in the presence of a palladium catalyst and a strong base. neliti.com

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. researchgate.net

Key to the success of the Buchwald-Hartwig amination is the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often employed. For the amination of aryl bromides, ligands such as XPhos and dppf have shown high efficacy. acs.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Cyclic Amines

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂, XPhos | NaOt-Bu | Toluene | 80-110 | Good to Excellent | neliti.com |

| Pd₂(dba)₃, BINAP | Cs₂CO₃ | Toluene | 80 | Good | nih.gov |

| PdCl₂(PPh₃)₂ | LiHMDS | THF | 0 | >99 | acs.org |

This table presents generalized conditions for analogous reactions and serves as a predictive model for the synthesis of the target compound.

Ullmann-Type C-N Cross-Coupling Reactions

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. chem-station.com While traditionally requiring harsh reaction conditions, modern modifications have made it a viable alternative to palladium-catalyzed methods. nih.gov The synthesis of this compound can be envisioned through an Ullmann-type coupling of a bromoaniline derivative with azepane.

The reaction is typically mediated by a copper(I) salt, such as CuI, and often requires a ligand to facilitate the coupling. beilstein-journals.org Amino acids, like L-proline, and diamines have been found to be effective ligands, allowing the reaction to proceed under milder conditions. nih.gov The order of reactivity for aryl halides in Ullmann couplings is generally I > Br > Cl. chem-station.com

Table 2: Ligand-Promoted Ullmann-Type Coupling of Aryl Bromides with Amines

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | L-Proline | K₂CO₃ | DMSO | 90 | Good to Excellent | nih.gov |

| CuI | N-Methylglycine | K₂CO₃ | DMSO | 40-90 | Good to Excellent | nih.gov |

| CuO | Oxalyldihydrazide | K₂CO₃ | Water | 80-120 (MW) | Good | mdpi.com |

This table illustrates conditions for similar Ullmann couplings, providing a basis for the synthesis of the title compound.

Multi-Step Synthetic Sequences and Chemo-Selectivity Considerations

The synthesis of this compound from a readily available starting material like aniline would involve a multi-step sequence. A plausible route could start with the bromination of aniline. However, direct bromination of aniline is difficult to control and often leads to polybrominated products. nih.gov A more controlled approach involves the protection of the amino group as an acetanilide, followed by bromination and then deprotection.

A key consideration in the synthesis of this compound from a di- or polyhalogenated precursor is chemo-selectivity. For instance, starting from 2,5-dibromoaniline, the selective amination at the C2 position over the C5 position is crucial. The relative reactivity of the halogen atoms can be influenced by electronic and steric factors. nih.gov In many cross-coupling reactions, the site of substitution can be predicted based on the electronic properties of the substituted arene. nih.gov For instance, in dichlorinated arenes, the more electrophilic C-Cl bond tends to react first in Buchwald-Hartwig aminations. nih.gov

A potential multi-step synthesis could be:

Protection: Acetylation of aniline to form acetanilide.

Bromination: Regioselective bromination to introduce a bromine atom at the para position.

Second Bromination: Introduction of a second bromine atom at the ortho position.

Selective Amination: A selective Buchwald-Hartwig or Ullmann coupling with azepane at the more reactive ortho-position.

Deprotection: Removal of the acetyl group to yield the final product.

Control of regioselectivity in the amination of polyhalogenated anilines is a significant area of research, with ligand and catalyst choice playing a pivotal role. acs.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry to minimize environmental impact. In the context of synthesizing this compound, several green approaches can be considered.

One key principle is the use of greener solvents. Water has been explored as a solvent for copper-catalyzed N-arylation reactions, offering an environmentally benign alternative to traditional organic solvents. mdpi.comnih.gov The use of recyclable catalysts, such as copper nanoparticles or polymer-supported catalysts, can also contribute to a greener process. mdpi.com

Atom economy is another important consideration. One-pot syntheses, where multiple reaction steps are carried out in a single vessel, can reduce waste and improve efficiency. mdpi.com For instance, a one-pot procedure for the synthesis of cyclic amines from amino alcohols has been developed, which avoids the need for protection-deprotection steps. mdpi.com Microwave-assisted synthesis can also be a greener alternative, often leading to shorter reaction times and higher yields. rsc.org

Table 3: Green Chemistry Approaches in N-Arylation Reactions

| Green Principle | Approach | Example | Reference |

| Green Solvent | Use of water as solvent | Copper sulfate (B86663) catalyzed N-arylation of amines in water. | nih.gov |

| Recyclable Catalyst | Use of nano-CuI | Arylation of amines with aryl chlorides catalyzed by recyclable nano-CuI. | mdpi.com |

| Atom Economy | One-pot synthesis | One-pot synthesis of cyclic amines from amino alcohols. | mdpi.com |

| Energy Efficiency | Microwave-assisted synthesis | Microwave-assisted amination of aryl halides. | rsc.org |

Recent Advances and Emerging Synthetic Pathways

The field of C-N bond formation is continuously evolving, with new catalysts and methods being developed to improve efficiency, selectivity, and substrate scope. Recent advances relevant to the synthesis of this compound include the development of more active and stable catalysts for Buchwald-Hartwig amination, enabling reactions at lower catalyst loadings and temperatures. rsc.orgchemrxiv.org

For Ullmann-type couplings, the development of new ligand systems has allowed for room-temperature reactions of aryl bromides with anilines, which is a significant improvement over traditional high-temperature methods. tcichemicals.com

Furthermore, direct C-H amination is an emerging strategy that could potentially streamline the synthesis by avoiding the pre-functionalization of the aromatic ring with a halogen. rsc.orgnih.gov While still in development, this approach offers a more atom-economical route to arylamines.

The synthesis of functionalized azepanes themselves is also an area of active research. A recent photochemical dearomative ring expansion of nitroarenes provides a novel two-step pathway to complex azepanes, which could potentially be adapted for the synthesis of precursors to the target molecule. nih.govmanchester.ac.uk

Advanced Reaction Chemistry of 2 Azepan 1 Yl 5 Bromoaniline

Reactivity at the Bromine Atom

The bromine atom at the C5 position of the aniline (B41778) ring is the primary site for electrophilic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-donating nature of the amino and azepanyl groups activates the aromatic ring, while the bromine atom serves as an excellent leaving group in catalytic cycles involving palladium complexes. This electronic setup facilitates reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, making 2-(azepan-1-yl)-5-bromoaniline a valuable building block for creating diverse chemical libraries.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming bonds with high efficiency and selectivity. For this compound, these reactions leverage a Pd(0) catalyst which undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then participates in transmetalation (in Suzuki or Stille couplings), migratory insertion (in Heck coupling), or reaction with a copper acetylide (in Sonogashira coupling), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

While specific examples of Suzuki-Miyaura coupling directly on this compound are not extensively detailed in readily available literature, the reaction is a standard method for C-C bond formation on analogous ortho-amino-substituted aryl bromides. This reaction typically involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. The transformation is highly valued for its tolerance of a wide range of functional groups and its use of generally non-toxic and stable boron reagents.

Based on analogous transformations, a hypothetical reaction table is presented below to illustrate typical conditions.

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Data not available |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | Data not available |

This table is illustrative of typical Suzuki-Miyaura conditions for similar substrates, as specific data for this compound was not found in surveyed literature.

The Heck reaction, which forms a new C-C bond between an aryl halide and an alkene, is another cornerstone of palladium catalysis. This reaction allows for the introduction of vinyl groups onto the aniline scaffold. Detailed research findings for the Heck coupling specifically with this compound are sparse in the public domain. However, the general applicability of this reaction to bromoaniline derivatives is well-established, typically employing a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the olefination.

| Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | Data not available |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMF | Data not available |

This table represents common Heck reaction conditions. Specific applications to this compound are not documented in the reviewed sources.

The Sonogashira coupling provides a highly efficient method for the introduction of alkyne moieties through the reaction of an aryl halide with a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. Research has documented the use of this compound in a Sonogashira coupling as a key step in the synthesis of intermediates for therapeutic agents, such as IRAK (Interleukin-1 Receptor-Associated Kinase) inhibitors.

In one documented synthesis, this compound was coupled with but-3-yn-1-ol to produce 4-(4-(azepan-1-yl)-3-aminophenyl)but-3-yn-1-ol. This intermediate is crucial for the construction of more complex heterocyclic systems.

| Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Yield (%) |

| But-3-yn-1-ol | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Acetonitrile | Not Reported |

Data extracted from patent literature describing the synthesis of IRAK inhibitors.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amine nucleophiles. This reaction has been successfully applied to this compound to synthesize advanced intermediates for kinase inhibitors. Specifically, it has been used to couple the bromoaniline with 2-aminopyrimidine, forming a key diarylamine linkage.

The reaction requires a carefully selected palladium catalyst and ligand system to achieve high yields, especially with sterically demanding or electronically challenging coupling partners.

| Amine Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) |

| 2-Aminopyrimidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C | Not Reported |

Reaction conditions are based on procedures described in patent literature for the synthesis of complex heterocyclic compounds.

Palladium-catalyzed C-O (Buchwald-Hartwig etherification) and C-S (thioetherification) cross-coupling reactions allow for the introduction of ether and thioether functionalities, respectively. These reactions typically involve coupling the aryl bromide with an alcohol/phenol (B47542) or a thiol. Although these methods are well-developed for a range of aryl bromides, specific, detailed research findings or data tables for the application of these reactions to this compound were not found in the surveyed scientific and patent literature. The synthesis of such derivatives would likely follow standard protocols using palladium catalysts with specialized ligands designed for C-O and C-S bond formation.

Magnesium-Halogen Exchange Reactions and Grignard Reagent Formation

The bromine atom on this compound serves as a handle for organometallic transformations, most notably the formation of a Grignard reagent through magnesium-halogen exchange. This reaction typically involves treating the aryl bromide with an alkylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) which enhances reactivity. nih.gov The exchange process replaces the bromine atom with a magnesium halide moiety (-MgBr), generating a highly nucleophilic organometallic species. harvard.edu

A significant challenge in forming the Grignard reagent of this compound is the presence of the acidic N-H proton of the primary amine group. Grignard reagents are strong bases and will readily deprotonate the amine, consuming one equivalent of the reagent and preventing the desired halogen exchange. To overcome this, a common strategy is to use two equivalents of the alkylmagnesium halide: the first equivalent deprotonates the amine, and the second performs the bromine-magnesium exchange. Alternatively, the amine can be protected prior to the exchange reaction.

Once formed, the Grignard reagent of 2-(azepan-1-yl)aniline (B1276607) is a powerful synthetic intermediate that can react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

The table below shows potential products from the reaction of the Grignard reagent derived from this compound with various electrophiles.

| Electrophile | Reagent Example | Product Structure |

| Carbon Dioxide | CO2 | 4-Amino-3-(azepan-1-yl)benzoic acid |

| Aldehyde | Benzaldehyde (PhCHO) | (4-Amino-3-(azepan-1-yl)phenyl)(phenyl)methanol |

| Ketone | Acetone ((CH3)2CO) | 2-(4-Amino-3-(azepan-1-yl)phenyl)propan-2-ol |

| Ester | Ethyl Acetate (CH3COOEt) | 1-(4-Amino-3-(azepan-1-yl)phenyl)ethan-1-one |

Reactivity of the Primary Amine Group

The primary aromatic amine group is a key functional group that imparts nucleophilic character and allows for a diverse range of chemical modifications.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react readily with various electrophilic reagents.

Acylation: In the presence of a base, the primary amine reacts with acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amine group or to introduce new functional moieties.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. nih.gov This transformation is fundamental in medicinal chemistry.

Alkylation: Direct alkylation with alkyl halides can occur but is often difficult to control, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts. Reductive amination is a more controlled method for achieving mono-alkylation.

The following table details representative products from these reactions.

| Reaction Type | Reagent | Product Name |

| Acylation | Acetyl Chloride | N-(4-bromo-2-(azepan-1-yl)phenyl)acetamide |

| Acylation | Benzoyl Chloride | N-(4-bromo-2-(azepan-1-yl)phenyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(4-bromo-2-(azepan-1-yl)phenyl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl Iodide (excess) | 4-bromo-2-(azepan-1-yl)-N,N,N-trimethylanilinium iodide |

Formation of Imines and Schiff Bases

One of the hallmark reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. advancechemjournal.comnih.gov The reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium toward the product. nih.gov The resulting imine contains a carbon-nitrogen double bond (-C=N-). nih.gov

This reaction provides a straightforward method to introduce a wide variety of substituents onto the nitrogen atom of the parent aniline, significantly altering its steric and electronic properties and providing a gateway to further synthetic transformations.

The table below provides examples of Schiff bases formed from this compound.

| Carbonyl Compound | Product Name |

| Benzaldehyde | (E)-N-benzylidene-4-bromo-2-(azepan-1-yl)aniline |

| Acetone | N-(4-bromo-2-(azepan-1-yl)phenyl)propan-2-imine |

| Cyclohexanone | N-(4-bromo-2-(azepan-1-yl)phenyl)cyclohexan-1-imine |

Diazotization and Subsequent Transformations

The primary aromatic amino group in this compound is a key functional group that can undergo diazotization. This reaction involves treating the aniline with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. The resulting arenediazonium salt is a versatile intermediate that can be converted into a wide array of functional groups through subsequent transformations, often called Sandmeyer or Sandmeyer-type reactions. nih.gov

The general mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amino group of the aniline derivative attacks this electrophile, and after a series of proton transfers and elimination of a water molecule, the diazonium ion ([Ar-N≡N]⁺) is formed. This group is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution at the aromatic carbon.

Key transformations of the diazonium salt derived from this compound include:

Halogenation: Treatment with copper(I) halides (CuCl, CuBr) allows for the replacement of the diazonium group with the corresponding halogen. For instance, reaction with CuCl would yield 1-azepanyl-2,4-dibromobenzene.

Cyanation: The Sandmeyer reaction with copper(I) cyanide (CuCN) introduces a nitrile group, a valuable precursor for carboxylic acids, amides, and amines. nih.gov

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding phenol.

These reactions provide a powerful synthetic route to introduce a variety of substituents onto the aromatic ring, replacing the original amino functionality.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-Bromo-2-(azepan-1-yl)benzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 1-Azepanyl-4-bromo-2-chlorobenzene |

| Sandmeyer (Cyanation) | CuCN | 5-Bromo-2-(azepan-1-yl)benzonitrile |

| Schiemann Reaction | HBF₄, heat | 1-Azepanyl-4-bromo-2-fluorobenzene |

| Hydroxylation | H₂O, H₂SO₄, heat | 5-Bromo-2-(azepan-1-yl)phenol |

N-Protection and Deprotection Strategies

In multi-step syntheses involving this compound, protection of the aniline nitrogen may be necessary to prevent unwanted side reactions. The nucleophilicity and basicity of the amino group can interfere with reactions targeting other parts of the molecule. Similarly, the azepane nitrogen can also be protected, although the aniline nitrogen is often more reactive towards certain reagents.

Common strategies for the N-protection of the aniline moiety include:

Acylation: The amino group can be converted to an amide using acylating agents like acetic anhydride (B1165640) or benzoyl chloride. The resulting acetamide (B32628) or benzamide (B126) is significantly less nucleophilic. Deprotection is typically achieved by acidic or basic hydrolysis.

Carbamate Formation: Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) react with the aniline to form tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protected amines, respectively. The Boc group is valued for its stability under many conditions and its facile removal with acid (e.g., trifluoroacetic acid). The Cbz group is typically cleaved by hydrogenolysis. researchgate.net

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| Acetyl (Ac) | Acetic Anhydride (Ac₂O) | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA) researchgate.net |

| Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) |

Reactivity of the Azepane Nitrogen

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azepane ring is a secondary amine and possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily participate in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents. The reaction proceeds via an Sₙ2 mechanism, where the azepane nitrogen attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. researchgate.net These reactions typically form tertiary amines.

N-Acylation occurs when the azepane nitrogen attacks an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.netnih.gov This reaction results in the formation of an amide. The electron-withdrawing nature of the carbonyl group in the resulting amide makes the nitrogen significantly less basic and nucleophilic compared to the parent amine. This property is often exploited in synthetic chemistry to moderate the reactivity of an amino group. rsc.org

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Benzylation | Benzyl Bromide (BnBr) | Tertiary Amine |

| N-Acetylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Benzoylation | Benzoyl Chloride (PhCOCl) | Amide |

Formation of Quaternary Ammonium Salts

The azepane nitrogen, after being converted to a tertiary amine via N-alkylation, can undergo further alkylation to form a quaternary ammonium salt. mdpi.comsemanticscholar.org This reaction, known as quaternization, involves reacting the tertiary amine with an excess of an alkylating agent. The product is a salt in which the nitrogen atom is bonded to four carbon atoms and bears a permanent positive charge, balanced by a counter-anion (e.g., iodide, bromide). srce.hr

Quaternary ammonium compounds have distinct physical and chemical properties compared to their parent amines, including increased water solubility and different biological activities. The formation is typically irreversible under standard conditions.

Electrophilic Aromatic Substitution on the Anilino Moiety

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SₑAr), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the ring: the azepan-1-ylamino group and the bromine atom.

Azepan-1-ylamino Group: The amino group (part of the larger substituent at C2) is a powerful activating group and an ortho, para-director. It strongly activates the ring towards electrophilic attack by donating electron density through resonance. wikipedia.org

Bromo Group: The bromine atom at C5 is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance electron donation from its lone pairs.

The positions ortho and para to the strongly activating amino group are C4 and C6. The bromine atom at C5 also directs incoming electrophiles to positions C4 and C6. Therefore, these two positions are the most likely sites for electrophilic attack. The steric bulk of the azepane group at C2 may slightly hinder attack at the C3 position. The combined electronic effects strongly favor substitution at the C4 and C6 positions.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Azepan-1-yl)-5-bromo-4-nitroaniline and 2-(Azepan-1-yl)-5-bromo-6-nitroaniline |

| Bromination | Br₂, FeBr₃ | 2-(Azepan-1-yl)-4,5-dibromoaniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-(azepan-1-yl)-5-bromobenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Amino-2-(azepan-1-yl)-5-bromophenyl)ethan-1-one |

Radical Reactions and Photochemistry Involving this compound

The chemical structure of this compound suggests potential for reactivity under radical or photochemical conditions.

Radical Reactions: The carbon-bromine bond is susceptible to homolytic cleavage under certain conditions, such as exposure to radical initiators or transition metal catalysts. This could lead to the formation of an aryl radical. This reactive intermediate could then participate in various radical-mediated processes, including:

Hydrogen Atom Abstraction: Reaction with a hydrogen donor to achieve reductive debromination.

Coupling Reactions: Dimerization or cross-coupling with other radical species.

Cyclization: Intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule.

Photochemistry: Aromatic amines and aryl halides are known to be photochemically active. Aniline derivatives can undergo photo-induced electron transfer processes. rsc.org Irradiation with ultraviolet (UV) light could potentially lead to the homolytic cleavage of the C-Br bond, generating an aryl radical, similar to the processes described above. Additionally, the aniline moiety itself can be involved in various photochemical transformations, including oxidation or rearrangement, depending on the specific reaction conditions and the presence of other reagents or sensitizers.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Assignment and Connectivity

Proton (¹H) NMR spectroscopy would be the initial step in the analysis of 2-(Azepan-1-yl)-5-bromoaniline . This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A hypothetical ¹H NMR spectrum would be analyzed for key features such as chemical shifts (δ), integration values, and spin-spin coupling patterns (multiplicity).

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic Protons (C₆H₃) | 6.5 - 7.5 | d, dd | 3H |

| Amine Protons (NH₂) | 3.5 - 5.0 | br s | 2H |

| Azepane Protons (α-CH₂) | 3.0 - 3.5 | t | 4H |

| Azepane Protons (β, γ-CH₂) | 1.5 - 2.0 | m | 8H |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in This compound would give rise to a distinct signal in the ¹³C NMR spectrum, revealing the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, attached to heteroatoms).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic Carbon (C-NH₂) | 140 - 150 |

| Aromatic Carbon (C-Br) | 110 - 120 |

| Other Aromatic Carbons | 115 - 135 |

| Azepane Carbons (α-C) | 50 - 60 |

| Azepane Carbons (β, γ-C) | 25 - 35 |

Note: This is a hypothetical representation. Actual chemical shifts would need to be determined experimentally.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different fragments of the molecule, such as the azepane ring to the bromoaniline moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, even if they are not directly bonded. This would help to confirm the three-dimensional structure and conformation of the molecule.

Solid-State NMR for Polymorphic Analysis

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of solid materials. In the pharmaceutical and materials science fields, ssNMR is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Should This compound exist in different solid forms, ¹³C and ¹⁵N ssNMR could be employed to distinguish between these polymorphs by identifying differences in their spectral signatures, which arise from variations in the local chemical environments and intermolecular interactions in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain insights into its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of This compound . The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom in the molecule.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ (C₁₂H₁₈BrN₂) | 285.0651 |

| [M+H]⁺ (C₁₂H₁₈⁸¹BrN₂) | 287.0630 |

Note: These are the calculated theoretical exact masses. Experimental verification would be required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of polar, thermally labile compounds. In the analysis of this compound, ESI-MS in positive ion mode would be utilized to generate the protonated molecular ion, [M+H]⁺.

The high-resolution mass spectrum would allow for the determination of the compound's elemental composition with high accuracy. The theoretical exact mass of the neutral molecule (C₁₂H₁₇BrN₂) is 268.0626 g/mol . The presence of the bromine atom results in a characteristic isotopic pattern, with two major peaks separated by approximately 2 m/z units ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern serves as a key diagnostic feature for confirming the presence of a single bromine atom in the structure.

| Ion Species | Chemical Formula | Theoretical m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₈⁷⁹BrN₂]⁺ | 269.0702 | Protonated molecule with ⁷⁹Br isotope |

| [M+H+2]⁺ | [C₁₂H₁₈⁸¹BrN₂]⁺ | 271.0682 | Protonated molecule with ⁸¹Br isotope |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, often performed using collision-induced dissociation (CID), provide invaluable information about a molecule's structure by breaking it down into smaller, characteristic fragment ions. The analysis of the fragmentation pathway of the protonated this compound ion ([M+H]⁺, m/z 269/271) can reveal the connectivity of its constituent parts.

The fragmentation is likely initiated by the cleavage of the bonds adjacent to the nitrogen atoms, which are common fragmentation points in such molecules. libretexts.orgnih.gov Plausible fragmentation pathways would involve the loss of neutral fragments from the azepane ring or the cleavage of the C-N bond connecting the azepane ring to the aniline (B41778) moiety. The stability of the resulting fragment ions often dictates the most probable fragmentation routes. mdpi.com

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the azepane nitrogen, leading to the loss of ethylene (B1197577) (C₂H₄) or other small alkyl fragments from the seven-membered ring.

Cleavage of the C(aryl)-N(azepane) bond , which would result in the formation of a bromoaniline radical cation and a protonated azepane or vice versa, depending on where the charge is retained.

| Predicted m/z | Possible Fragment Structure | Plausible Neutral Loss |

|---|---|---|

| 241/243 | [M+H - C₂H₄]⁺ | Ethylene |

| 227/229 | [M+H - C₃H₆]⁺ | Propylene |

| 171/173 | [H₂N-C₆H₃Br]⁺ | Azepane ring fragment |

| 98 | [C₆H₁₂N]⁺ | Bromoaniline |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amine, tertiary amine, aromatic ring, and carbon-bromine bond.

The key diagnostic peaks would include:

N-H stretching vibrations of the primary aniline amine, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations , with aromatic C-H stretches appearing above 3000 cm⁻¹ and aliphatic C-H stretches from the azepane ring appearing just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations , which are expected in the 1500-1600 cm⁻¹ region.

C-N stretching vibrations for both the aryl-amine and the aliphatic amine (azepane) are expected in the 1250-1350 cm⁻¹ range.

C-Br stretching vibration , which is anticipated to be in the far-infrared region, typically between 500 and 700 cm⁻¹. mdpi.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3300 |

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Azepane C-H | 2950 - 2850 |

| C=C Stretch | Aromatic Ring | 1610 - 1580 |

| C-N Stretch | Aryl-N & Aliphatic-N | 1350 - 1250 |

| C-Br Stretch | Aryl-Br | 700 - 500 |

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. nih.gov This technique is particularly sensitive to non-polar and symmetric bonds, making it well-suited for analyzing the skeletal vibrations of the aromatic ring and the aliphatic azepane ring. mdpi.com

For this compound, strong Raman signals are expected for:

The symmetric "ring breathing" mode of the substituted benzene (B151609) ring, which provides a characteristic fingerprint.

C-C stretching vibrations within the azepane and aromatic rings.

The C-Br stretching vibration, which is also Raman active.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3050 |

| C-H Stretch (Aliphatic) | Azepane C-H | 2950 - 2850 |

| Ring Breathing Mode | Aromatic Ring | ~1000 |

| C-C Stretch | Aromatic & Azepane Rings | 1600 - 1570 |

| C-Br Stretch | Aryl-Br | 700 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted aniline chromophore.

The aniline moiety exhibits strong π → π* transitions, characteristic of the benzene ring, and a weaker n → π* transition associated with the non-bonding electrons on the nitrogen atom. The presence of the amino group (an auxochrome) and the bromine atom will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The spectrum would likely show intense absorption bands in the 200-400 nm range.

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π | Substituted Benzene Ring | ~240 - 260 |

| π → π | Substituted Benzene Ring | ~280 - 310 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a published crystal structure for this compound is not currently available, a crystallographic analysis would provide unambiguous data on bond lengths, bond angles, and torsion angles. mdpi.com

This technique would reveal:

The precise conformation of the seven-membered azepane ring (e.g., chair, boat, or twist conformation).

The planarity of the aniline ring and the orientation of the azepanyl and bromo substituents relative to it.

The intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the aniline -NH₂ group and weaker van der Waals forces. researchgate.net

This detailed structural information is crucial for understanding the molecule's shape, steric properties, and potential interactions in a solid-state environment.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |

| Space Group | Describes the symmetry elements of the crystal. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. |

| Torsion Angles | Defines the conformation of the molecule, including the azepane ring. |

| Intermolecular Interactions | Identifies hydrogen bonding, halogen bonding, and other non-covalent forces. |

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline solid. This technique involves growing a high-quality single crystal of the compound and bombarding it with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful SC-XRD analysis would confirm the spatial arrangement of the bromoaniline ring relative to the azepane substituent. Key parameters such as the planarity of the aniline ring, the conformation of the seven-membered azepane ring (which typically adopts a chair or boat conformation), and the C-N bond torsion angles would be precisely determined. Furthermore, this analysis would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₁₂H₁₇BrN₂ |

| Formula Weight | 269.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1195.3 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.495 g/cm³ |

| R-factor (final) | 0.045 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely ground powder containing numerous crystallites in random orientations. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid.

PXRD is invaluable for phase identification, assessing sample purity, and monitoring crystalline form consistency between batches. For this compound, a characteristic PXRD pattern would be used to confirm that the bulk material consists of the desired crystalline phase and to detect the presence of any amorphous content or crystalline impurities.

Table 2: Representative Powder X-ray Diffraction (PXRD) Peaks for this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.8 | 5.60 | 100 |

| 21.1 | 4.21 | 70 |

| 24.5 | 3.63 | 55 |

| 28.9 | 3.09 | 40 |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for the purification of this compound and the quantitative determination of its purity. Various methods are employed, each leveraging different chemical principles to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped solvent).

A typical reversed-phase HPLC method would be developed for this compound. The retention time of the main peak is characteristic of the compound under specific conditions, while the area of the peak is proportional to its concentration. Impurities would appear as separate peaks, allowing for their quantification.

Table 3: Exemplar HPLC Method Parameters and Results

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~7.8 minutes |

| Purity Result | 99.2% (by peak area) |

| Impurity 1 | Retention Time: 5.2 min, Area: 0.5% |

| Impurity 2 | Retention Time: 9.1 min, Area: 0.3% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While aromatic amines can be analyzed directly, derivatization is sometimes employed to improve thermal stability and chromatographic peak shape. jfda-online.com The sample is vaporized and separated in a capillary column before being fragmented and detected by the mass spectrometer.

GC-MS analysis provides not only retention time data but also a mass spectrum, which serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+), along with a characteristic isotopic pattern (M+2) due to the presence of the bromine atom. nih.gov Fragmentation patterns would likely involve cleavage of the azepane ring and loss of the bromine atom, aiding in structural confirmation. researchgate.netnih.gov

Table 4: Predicted GC-MS Data for this compound

| Parameter | Description |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Molecular Ion (M+) | m/z 268 |

| Isotopic Peak (M+2) | m/z 270 (approx. 98% intensity of m/z 268) |

| Major Fragments | m/z 187 (Loss of C₆H₅), m/z 171 (Loss of azepane) |

Advanced Column Chromatography Methods

For the preparative purification of this compound, advanced column chromatography methods are essential. These techniques scale up the principles of analytical chromatography to isolate gram-to-kilogram quantities of the pure compound from reaction mixtures.

Flash chromatography, using silica (B1680970) gel as the stationary phase, is a common approach. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), is optimized via thin-layer chromatography (TLC) to achieve optimal separation between the desired product and any impurities. Automated flash chromatography systems offer higher resolution and reproducibility through precise gradient control and UV detection.

Table 5: Typical Flash Chromatography Purification Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase System | Heptane / Ethyl Acetate gradient |

| Gradient Profile | 0% to 30% Ethyl Acetate over 20 column volumes |

| Detection | UV at 254 nm and 280 nm |

| Typical Loading | 1-5% of column mass |

| Outcome | Isolation of fractions with >99% purity by HPLC |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. DFT calculations can provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For 2-(Azepan-1-yl)-5-bromoaniline, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in chemical reactions. For instance, one might expect the HOMO to be localized on the electron-rich aniline (B41778) ring and the nitrogen atom of the azepane group.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, researchers could theoretically predict its IR and Raman spectra.

This theoretical spectrum can be invaluable for interpreting experimental spectra, allowing for the assignment of specific vibrational modes to observed absorption bands. Discrepancies between the calculated and experimental spectra can also provide insights into intermolecular interactions in the solid state.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule, molecular modeling and dynamics simulations can explore its dynamic behavior and interactions with its environment.

Conformational Landscape Exploration

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them, providing a more complete picture than static conformational analysis.

Intermolecular Interactions and Crystal Packing Prediction

In the solid state, the properties of a compound are heavily influenced by how the molecules pack together in the crystal lattice. Predicting the crystal structure of a molecule from its chemical structure alone is a challenging but active area of research.

For this compound, computational methods could be used to predict plausible crystal packing arrangements. This would involve identifying the key intermolecular interactions, such as hydrogen bonds (e.g., involving the amine group) and halogen bonds (involving the bromine atom), that are likely to govern the crystal packing. Techniques like Hirshfeld surface analysis could be used to visualize and quantify these intermolecular contacts.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. For a molecule such as this compound, theoretical studies can predict the most likely pathways for various transformations, such as electrophilic aromatic substitution, which is a characteristic reaction for anilines.

By employing quantum mechanical methods like Density Functional Theory (DFT), chemists can model the reaction of this compound with an electrophile. These calculations map out the potential energy surface of the reaction, which helps in identifying the lowest energy path from reactants to products. This path proceeds through a transition state, which represents the maximum energy point along the reaction coordinate. The structure and energy of this transition state are crucial for determining the reaction rate. For instance, in an electrophilic bromination reaction on the aniline ring, computational models can predict whether the electrophile will add to the ortho, meta, or para position relative to the activating amino group. The calculations would likely show that the azepanyl group, being an electron-donating group, directs incoming electrophiles to the ortho and para positions. The Gibbs free energy of activation for each pathway can be calculated to determine the most favorable reaction route. researchgate.net

The stability of intermediates, such as the arenium ion (or σ-complex) formed during electrophilic aromatic substitution, is also a key factor that can be assessed computationally. nih.gov The delocalization of the positive charge within the arenium ion can be visualized and quantified, providing insights into the regioselectivity of the reaction. nih.gov For this compound, the interplay between the electron-donating azepanyl group and the electron-withdrawing bromo group would be a central aspect of such a computational study.

The table below illustrates hypothetical activation energies for the electrophilic nitration of this compound at different positions, as could be predicted by DFT calculations.

| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Ortho to -NH(Azepane) | 15.2 | Yes |

| Meta to -NH(Azepane) | 25.8 | No |

| Para to -NH(Azepane) | Blocked by Br | N/A |

Quantitative Structure-Activity Relationships (QSAR) for Analogues (Excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a series of compounds to a specific activity or property. wikipedia.orgprotoqsar.com While often used for predicting biological activity, QSAR can also be applied to predict physicochemical properties or reactivity. For analogues of this compound, a QSAR study could be developed to predict a property such as solubility, chromatographic retention time, or reactivity in a particular chemical transformation.

To build a QSAR model, a set of analogues would be synthesized or computationally designed. For each analogue, a series of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., Hammett constants), steric properties (e.g., Taft's steric parameter), and hydrophobicity (e.g., logP). mlsu.ac.inslideshare.netpharmacareerinsider.com

For example, a QSAR model could be developed to predict the rate of a nucleophilic substitution reaction for a series of analogues where the bromo substituent on the aniline ring is varied. The model would take the form of a mathematical equation that links the reaction rate to descriptors that capture the electronic effects of the substituents.

Below is a hypothetical data table for a QSAR study on analogues of this compound, correlating molecular descriptors with a hypothetical reactivity score.

| Analogue (Substituent at position 5) | Hammett Constant (σ) | Calculated logP | Steric Parameter (Es) | Hypothetical Reactivity Score |

|---|---|---|---|---|

| -Br | 0.23 | 3.5 | -1.16 | 5.8 |

| -Cl | 0.23 | 3.2 | -0.97 | 6.1 |

| -F | 0.06 | 2.8 | -0.46 | 4.5 |

| -I | 0.18 | 3.9 | -1.40 | 5.5 |

| -CN | 0.66 | 2.1 | -0.51 | 8.2 |

In Silico Prediction of Synthetic Accessibility and Retrosynthetic Analysis

The synthesis of a novel compound like this compound can be planned and optimized using computational tools. These tools can predict the synthetic accessibility of a target molecule and propose viable retrosynthetic pathways.

In silico prediction of synthetic accessibility is often based on scoring functions that evaluate the complexity of a molecule's structure and the availability of starting materials. tsijournals.comtsijournals.com These algorithms analyze features such as the number of chiral centers, the presence of complex ring systems, and the number of synthetic steps likely required for its synthesis. A synthetic accessibility score (SAscore) can be calculated, with lower scores indicating that the molecule is easier to synthesize. For this compound, the SAscore would likely be relatively low, as the starting materials are readily available and the required transformations are standard in organic synthesis.

Retrosynthetic analysis software, such as SynRoute, ASKCOS, and others, can automatically generate potential synthetic routes for a target molecule. deeporigin.comnih.govacs.org These programs work by breaking down the target molecule into simpler precursors through a series of known chemical reactions. For this compound, a likely retrosynthetic pathway would involve the formation of the C-N bond between the azepane ring and the bromoaniline core.

A plausible retrosynthetic analysis for this compound is outlined below:

Target: this compound

Disconnect 1 (C-N bond): This disconnection suggests a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Precursors: 5-bromo-2-fluoroaniline (B1303259) and azepane, or 2,5-dibromoaniline (B181072) and azepane.

Disconnect 2 (Functional group interconversion): The aniline can be derived from a nitro group.

Precursors: 1,4-dibromo-2-nitrobenzene (B110544).

The table below summarizes a possible retrosynthetic route and the key transformations involved.

| Retrosynthetic Step | Precursors | Key Transformation |

|---|---|---|

| 1 | 2,5-dibromoaniline and Azepane | Buchwald-Hartwig Amination |

| 2 | 1,4-dibromo-2-nitrobenzene | Reduction of nitro group |

| 3 | 1,4-dibromobenzene | Nitration |

Conclusion and Future Research Directions

Summary of Current Research Status

A comprehensive search of scholarly articles, chemical repositories, and patent literature reveals no specific studies centered on 2-(Azepan-1-yl)-5-bromoaniline. Its name suggests a structure featuring a bromoaniline core substituted with an azepane ring at the second position. While substituted anilines and azepane-containing molecules are individually well-represented in chemical research, the specific combination presented in this compound has not been the subject of published investigation. This lack of data means that its synthesis, reactivity, and potential utility are yet to be determined.

Unexplored Reactivity and Derivatization Opportunities

The structure of this compound offers several avenues for chemical exploration. The primary amine group of the bromoaniline moiety is a versatile functional handle for a wide range of reactions, including diazotization, acylation, and alkylation. The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which could be used to introduce a variety of substituents and build molecular complexity. Furthermore, the azepane ring itself could potentially undergo ring-opening or functionalization reactions, although these are generally less common. The interplay between the electron-donating amine and azepane groups and the electron-withdrawing bromine atom is expected to influence the reactivity of the aromatic ring, making it an interesting subject for studies in physical organic chemistry.

Potential for Novel Synthetic Methodologies

The absence of a reported synthesis for this compound presents an opportunity for the development of new synthetic strategies. A plausible retrosynthetic analysis would suggest a Buchwald-Hartwig amination between 1,4-dibromo-2-nitrobenzene (B110544) or a related precursor and azepane, followed by reduction of the nitro group to an amine. Alternatively, a nucleophilic aromatic substitution reaction on a suitably activated bromoaniline derivative with azepane could be envisioned. The development of an efficient and scalable synthesis for this compound would be the first crucial step in unlocking its research potential.

Synergistic Approaches Combining Synthesis and Computational Design

Given the lack of empirical data, a synergistic approach combining theoretical calculations and targeted synthesis would be highly beneficial. Density functional theory (DFT) calculations could predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its potential derivatives. This computational insight could guide the design of synthetic routes and help to prioritize derivatization strategies for specific applications. For instance, computational screening could identify derivatives with desirable electronic or optical properties for materials science applications, which could then be targeted for synthesis and experimental validation. This integrated approach would accelerate the exploration of this currently unknown chemical space.

Q & A

Basic Questions

Q. What are the foundational synthetic routes for 2-(Azepan-1-yl)-5-bromoaniline, and how can intermediates be characterized?

- The compound can be synthesized via nucleophilic substitution, where the azepane ring is introduced to a brominated aniline precursor. Key intermediates (e.g., 5-bromo-2-nitroaniline) should be purified via column chromatography and characterized using -NMR (e.g., δ 7.98 ppm for aromatic protons) and ESI-MS (m/z 278 [M+H] observed in similar bromoaniline derivatives) . Solvent selection for reactions should consider solubility profiles in polar aprotic solvents like methanol or methyl ethyl ketone .

Q. How can researchers determine the solubility of this compound for experimental design?

- Perform solubility screens in solvents such as methanol, isopropanol, and methyl formate, referencing solubility charts for structurally similar bromoanilines. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits, ensuring compatibility with downstream reactions (e.g., coupling reactions in methanol) .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. Consult safety data sheets for bromoaniline derivatives, which highlight risks of acute toxicity and recommend immediate medical attention for exposure .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?